1-(5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-2-trityloxyethanone
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Overview
Description
1-(5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-2-trityloxyethanone is a complex organic compound featuring a dioxolane ring and a trityloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-2-trityloxyethanone typically involves multiple steps. One common method starts with the preparation of the dioxolane ring, which can be synthesized from d-ribose and acetone in the presence of sulfuric acid . The trityloxy group is then introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-2-trityloxyethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trityloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-2-trityloxyethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-2-trityloxyethanone involves its interaction with specific molecular targets. The dioxolane ring and trityloxy group can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Shares the dioxolane ring structure but lacks the trityloxy group.
MRS5698: A compound with a similar dioxolane ring used in pharmacological studies.
Uniqueness
1-(5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-2-trityloxyethanone is unique due to the presence of both the dioxolane ring and the trityloxy group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
Properties
IUPAC Name |
1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-2-trityloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4/c1-4-25-26(32-27(2,3)31-25)24(29)20-30-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h4-19,25-26H,1,20H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYUDDUZWMEVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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